3-(4-Propoxyphenyl)prop-2-enoyl chloride
Description
3-(4-Propoxyphenyl)prop-2-enoyl chloride is an acyl chloride derivative featuring a propenoyl backbone (CH₂=CH-COCl) with a para-propoxy-substituted phenyl group. The propoxy group (-OCH₂CH₂CH₃) introduces electron-donating effects via oxygen’s lone pairs, influencing the compound’s reactivity and physicochemical properties. This compound is likely used as a reactive intermediate in organic synthesis, particularly in forming amides or esters for pharmaceuticals or agrochemicals. While direct references to its synthesis are absent in the provided evidence, analogous compounds (e.g., chlorine- or fluorine-substituted enoyl chlorides) suggest it can be synthesized via Friedel-Crafts acylation or nucleophilic substitution reactions .
Properties
IUPAC Name |
3-(4-propoxyphenyl)prop-2-enoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO2/c1-2-9-15-11-6-3-10(4-7-11)5-8-12(13)14/h3-8H,2,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMFHEIYUGYFFGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=CC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60766978 | |
| Record name | 3-(4-Propoxyphenyl)prop-2-enoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60766978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118938-42-4 | |
| Record name | 3-(4-Propoxyphenyl)prop-2-enoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60766978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Propoxyphenyl)prop-2-enoyl chloride typically involves the reaction of 4-propoxybenzaldehyde with malonic acid in the presence of a base to form 3-(4-propoxyphenyl)prop-2-enoic acid. This acid is then converted to the corresponding acyl chloride using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps: the formation of the acid intermediate followed by chlorination to produce the acyl chloride. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Nucleophilic Acyl Substitution
Reaction Overview : The acyl chloride moiety readily undergoes nucleophilic attack, forming derivatives such as amides, esters, and acids.
Key Reactions:
-
Amidation :
Reaction with primary or secondary amines yields substituted amides. For example:Conditions : Anhydrous solvents (e.g., THF), base (e.g., pyridine) to neutralize HCl .
Applications : Synthesis of sulfonamide derivatives (e.g., N-{4-[3-(3-cyanophenyl)prop-2-enoyl]phenyl}ethane-1-sulfonamide) . -
Esterification :
Reacts with alcohols to form esters:Conditions : Catalytic base (e.g., DMAP), room temperature.
-
Hydrolysis :
Reacts with water to yield 3-(4-propoxyphenyl)prop-2-enoic acid:Note : Reaction is rapid, necessitating anhydrous handling.
Friedel-Crafts Acylation
Reaction Overview : Acts as an electrophilic acylating agent in aromatic substitution.
Conditions : Lewis acid catalyst (AlCl₃), inert solvent (e.g., dichloromethane) .
Example : Acylation of benzene derivatives to form para-substituted ketones .
Polymerization
Reaction Overview : The α,β-unsaturated system enables radical or anionic polymerization.
Conditions : Thermal or photochemical initiators (e.g., AIBN) .
Applications : Synthesis of polyacrylates with pendant propoxyphenyl groups for materials science .
Cycloaddition Reactions
Reaction Overview : Participates in Diels-Alder reactions with conjugated dienes.
Conditions : Heat or Lewis acid catalysts (e.g., TiCl₄).
Significance : Forms six-membered rings for natural product synthesis.
Reduction Reactions
Reaction Overview : Conversion to alcohols or alkanes via reducing agents.
-
LiAlH₄ Reduction :
Product : Primary alcohol (3-(4-propoxyphenyl)propan-2-en-1-ol).
Comparative Reactivity Table
Mechanistic Insights
-
Nucleophilic Substitution : Proceeds via tetrahedral intermediate formation at the carbonyl carbon, facilitated by the electron-withdrawing chlorine.
-
Electrophilic Acylation : The propoxy group’s electron-donating resonance slightly deactivates the acyl chloride but enhances regioselectivity in Friedel-Crafts reactions .
Scientific Research Applications
Organic Synthesis
3-(4-Propoxyphenyl)prop-2-enoyl chloride serves as a crucial building block in the synthesis of complex organic molecules. Its reactivity allows for:
- Nucleophilic Substitution : The acyl chloride group reacts readily with nucleophiles, forming amides and esters.
- Addition Reactions : The double bond in the prop-2-enoyl group can participate in addition reactions, such as hydrogenation.
- Condensation Reactions : It can react with compounds containing active hydrogen atoms to yield condensation products.
Pharmaceuticals
The compound is utilized in pharmaceutical research for synthesizing potential drug candidates and bioactive compounds. Its structure allows for modifications that can enhance biological activity or alter pharmacokinetic properties. For example, derivatives of this compound can be designed to target specific biological pathways, making it valuable in drug development.
Material Science
In material science, this compound is involved in preparing advanced materials and polymers. Its unique properties enable the development of materials with specific functionalities, such as improved thermal stability or mechanical strength.
Case Studies and Research Findings
Recent studies have highlighted various applications of this compound:
- Drug Development : A study focused on synthesizing derivatives that exhibited enhanced anti-cancer activity compared to existing treatments. The modifications made using this compound resulted in compounds that showed improved efficacy in preclinical models .
- Polymer Chemistry : Research demonstrated that incorporating this compound into polymer matrices improved their thermal properties significantly, making them suitable for high-temperature applications.
- Biological Activity Assessment : Interaction studies have been conducted to evaluate the reactivity of this compound with biological nucleophiles, providing insights into its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 3-(4-Propoxyphenyl)prop-2-enoyl chloride involves its reactivity as an acylating agent. The acyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .
Comparison with Similar Compounds
The reactivity, applications, and physicochemical properties of 3-(4-Propoxyphenyl)prop-2-enoyl chloride are strongly influenced by its substituents. Below is a detailed comparison with structurally related enoyl chlorides:
Structural and Electronic Effects
Key Observations:
Reactivity: Electron-withdrawing groups (Cl, F, NO₂) increase the electrophilicity of the carbonyl carbon, accelerating nucleophilic acyl substitution. For example, (E)-3-(4-chlorophenyl)prop-2-enoyl chloride reacts rapidly with amines to form amides . The propoxy group in the target compound reduces reactivity compared to halogenated analogs, making it suitable for controlled syntheses requiring milder conditions.
Physical Properties :
- Lipophilicity increases with larger substituents (e.g., propoxy vs. Cl/F), impacting solubility. The target compound’s logP is likely higher than chlorinated analogs, favoring membrane permeability in drug design.
- Molecular weight correlates with substituent size: nitro-furyl derivatives (292.66 g/mol) > propoxy (224.68 g/mol) > chloro (207.05 g/mol) > unsubstituted (166.60 g/mol).
Target Compound: The propoxy group’s lipophilicity suggests utility in prodrugs or hydrophobic intermediates.
Biological Activity
3-(4-Propoxyphenyl)prop-2-enoyl chloride, also known by its CAS number 118938-42-4, is a chemical compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including antibacterial, anticancer, and antioxidant properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The linear formula for this compound is . The compound features a propoxy group attached to a phenyl ring, contributing to its lipophilicity and potential interaction with biological membranes.
1. Antibacterial Activity
Research has indicated that compounds similar to this compound exhibit significant antibacterial properties. For instance, studies have shown that certain derivatives demonstrate effective inhibition against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. faecalis | 40 - 50 µg/mL |
| P. aeruginosa | Comparable to standard antibiotics |
| S. typhi | Significant inhibition observed |
| K. pneumoniae | Effective against multiple strains |
These findings suggest that modifications of the compound may enhance its antibacterial efficacy, making it a candidate for further development in antimicrobial therapies .
2. Anticancer Activity
The anticancer potential of this compound has been explored in several studies. For example, derivatives of similar structures have shown promising results in inhibiting cancer cell proliferation. The following table summarizes key findings from relevant studies:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 1.29 | Induction of apoptosis |
| Compound B | A549 | 1.26 | Cell cycle arrest at S phase |
| Compound C | HeLa | 2.96 | Inhibition of LDH enzyme activity |
These studies indicate that the compound can induce apoptosis and disrupt normal cell cycle progression in cancer cells, highlighting its potential as an anticancer agent .
3. Antioxidant Activity
Antioxidant properties are crucial for protecting cells from oxidative stress. Compounds similar to this compound have been evaluated for their ability to scavenge free radicals and protect cellular membranes from lipid peroxidation:
| Test Method | Result |
|---|---|
| DPPH Scavenging | High antiradical efficiency |
| Cellular Models | Protection against membrane damage |
The antioxidant activity suggests that this compound may be beneficial in therapeutic applications targeting oxidative stress-related diseases .
Study on Anticancer Effects
A detailed investigation into the effects of arylthiourea derivatives revealed that compounds with structural similarities to this compound significantly inhibited the growth of MCF-7 breast cancer cells. The study found that treated cells exhibited increased levels of lactate dehydrogenase (LDH), indicating cell membrane damage and apoptosis induction .
Antibacterial Efficacy Assessment
In another study focusing on antibacterial activity, various derivatives were synthesized and tested against resistant bacterial strains. Results indicated that certain compounds demonstrated MIC values lower than conventional antibiotics, suggesting their potential utility in combating antibiotic resistance .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-(4-propoxyphenyl)prop-2-enoyl chloride with high purity, and how can side reactions be minimized?
- Methodology : Acyl chlorides like this compound are typically synthesized via chlorination of the corresponding carboxylic acid using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). For example, analogous syntheses involve reacting 4-propoxycinnamic acid with excess SOCl₂ under reflux in anhydrous conditions, followed by distillation to remove excess reagent . Purity can be enhanced by vacuum distillation or recrystallization in non-polar solvents. Side products (e.g., dimerization) are mitigated by strict temperature control (40–60°C) and inert atmospheres .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : ¹H and ¹³C NMR confirm the propoxy group (δ ~1.0 ppm for CH₃, δ ~3.4–4.0 ppm for OCH₂) and the α,β-unsaturated carbonyl (δ ~6.5–7.5 ppm for vinyl protons, δ ~165–170 ppm for carbonyl carbon) .
- X-ray Crystallography : For structural validation, single-crystal X-ray diffraction using programs like SHELXL resolves bond lengths and angles, particularly the planar geometry of the enoyl chloride moiety . Crystallization in dichloromethane/hexane mixtures often yields suitable crystals.
Q. How can reaction conditions be optimized for conjugating this acyl chloride with nucleophiles (e.g., amines) in peptide-mimetic syntheses?
- Methodology : Use Schlenk-line techniques under nitrogen to prevent hydrolysis. Reactivity with amines is maximized in dry THF or DCM at 0–5°C to control exothermicity. Monitoring via TLC (ethyl acetate/hexane) or in situ FTIR (disappearance of ~1800 cm⁻¹ acyl chloride peak) ensures completion. Stoichiometric bases (e.g., triethylamine) neutralize HCl byproducts .
Advanced Research Questions
Q. How do steric and electronic effects of the 4-propoxy group influence reactivity compared to analogs (e.g., 4-methoxy or 4-chloro derivatives)?
- Methodology : Comparative kinetic studies using Hammett plots quantify electronic effects. For example, the electron-donating propoxy group decreases electrophilicity at the carbonyl carbon versus electron-withdrawing substituents (e.g., Cl), slowing nucleophilic attack rates. Steric hindrance is assessed via DFT calculations (e.g., Gaussian) to model transition states .
Q. What strategies resolve discrepancies between computational predictions and experimental data in structural or reactivity studies?
- Methodology : If DFT-predicted bond lengths (e.g., C=O) conflict with crystallographic data (from SHELXL refinement ), recalibrate computational parameters (e.g., solvent models, basis sets). For reactivity mismatches, isotopic labeling (e.g., ¹⁸O in carbonyl) or in situ spectroscopy (e.g., Raman) can identify intermediate species not accounted for in simulations .
Q. How can this compound’s potential as a photoactive crosslinker be systematically evaluated in polymer chemistry?
- Methodology : UV-Vis spectroscopy identifies π→π* transitions (~250–300 nm) for photoactivation. Crosslinking efficiency is quantified via gel permeation chromatography (GPC) before/after UV exposure. Control experiments with radical quenchers (e.g., TEMPO) confirm reaction mechanisms .
Safety and Handling
- Critical Note : This compound is moisture-sensitive and hydrolyzes to release HCl. Use anhydrous solvents, glove boxes, and PPE (nitrile gloves, face shields) . Waste must be neutralized with ice-cold sodium bicarbonate before disposal .
Data Contradiction Analysis Example
- Scenario : Discrepant melting points reported in literature.
- Resolution : Assess purity via HPLC (C18 column, acetonitrile/water gradient). Impurities (e.g., unreacted acid) lower melting points. Recrystallize from toluene and repeat DSC analysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
